molecular formula C20H21N3O4S B2388067 2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021075-69-3

2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B2388067
CAS RN: 1021075-69-3
M. Wt: 399.47
InChI Key: UWMLQXBLTKXKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Scientific Research Applications

Synthesis and Molecular Docking

A study on the synthesis of novel pyridine and fused pyridine derivatives, including those involving thiophene, highlights the potential for these compounds in antimicrobial and antioxidant activities. These derivatives were evaluated through molecular docking screenings towards GlcN-6-P synthase as the target protein, indicating moderate to good binding energies, suggesting their potential use in targeting specific proteins for therapeutic purposes (Flefel et al., 2018).

Antiproliferative Activity

Research on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides explored their antiproliferative activity. These compounds, initially explored for thrombin inhibitory and fibrinogen receptor antagonistic activities, showed inhibition of endothelial and tumor cell proliferation, pointing towards their potential use in cancer research (Ilić et al., 2011).

Antimicrobial Activities

Another study focused on the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, revealing potential antimicrobial activities. This research suggests that the structural features of these compounds, including the thiophene moiety, play a significant role in their bioactivity, potentially offering a foundation for developing new antimicrobial agents (Karanth et al., 2018).

properties

IUPAC Name

2,3-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-16-7-3-6-14(19(16)27-2)20(25)21-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-28-17/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMLQXBLTKXKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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